4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile
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Overview
Description
4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a benzonitrile moiety and substituted with diphenyl and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine can lead to the formation of the pyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique properties may be beneficial.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives and benzonitrile-substituted molecules. Examples include:
- 3,4-Diphenyl-2H-pyran-6-yl derivatives
- Sulfanylidene-substituted pyrans
- Benzonitrile derivatives with different substituents
Uniqueness
What sets 4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile apart is its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
645401-27-0 |
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Molecular Formula |
C24H15NOS |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(4,5-diphenyl-6-sulfanylidenepyran-2-yl)benzonitrile |
InChI |
InChI=1S/C24H15NOS/c25-16-17-11-13-19(14-12-17)22-15-21(18-7-3-1-4-8-18)23(24(27)26-22)20-9-5-2-6-10-20/h1-15H |
InChI Key |
ROPSRZHRNHQWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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